physicochemical properties of (4-Chloro-3-nitrophenyl)(piperazin-1-YL)methanone
physicochemical properties of (4-Chloro-3-nitrophenyl)(piperazin-1-YL)methanone
An In-Depth Technical Guide to the Physicochemical Properties of (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone
Introduction
(4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone, also known by its IUPAC name 1-(4-chloro-3-nitrobenzoyl)piperazine, is a synthetic compound featuring a chloro-nitrophenyl moiety linked to a piperazine ring via a ketone bridge. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for constructing molecules with diverse biological activities.[1] The presence of the electron-withdrawing chloro and nitro groups on the phenyl ring significantly influences the electronic and chemical properties of the molecule, making it a subject of interest for further chemical modifications and as a potential building block in drug discovery programs.[1]
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone. Given the limited publicly available data for this specific compound, this guide incorporates data from structurally similar analogs to provide a more complete profile. This approach allows for informed decision-making in research and development settings, from synthesis and purification to formulation and biological testing. The methodologies and protocols described herein are grounded in established analytical principles to ensure scientific rigor and reproducibility.
Chemical Identity and Core Properties
The fundamental identification and key properties of (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-chloro-3-nitrobenzoyl)piperazine | - |
| Synonyms | (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone | - |
| CAS Number | 563538-35-2 | [2] |
| Molecular Formula | C₁₁H₁₂ClN₃O₃ | [2] |
| Molecular Weight | 269.69 g/mol | [2] |
Physicochemical Characteristics
A summary of the key physicochemical properties of (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone is presented below. Where experimental data for the target compound is not available, data from close structural analogs is provided for reference, with the analog clearly identified.
| Property | Value (Target Compound) | Value (Analog Compound) | Analog Compound | Rationale for Use |
| Melting Point | Not available | 110-112 °C | 1-(4-chloro-3-nitrobenzoyl)-4-methylpiperazine | The addition of a methyl group is expected to have a minor effect on the crystal lattice energy compared to the parent compound. |
| Boiling Point | Not available | 462.2 ± 45.0 °C (Predicted) | 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperazine | This predicted value provides a rough estimate of the compound's volatility.[3] |
| pKa | Not available | pKa1: 9.73, pKa2: 5.35 (at 298 K) | Piperazine | The basicity of the piperazine nitrogens is a key determinant of the pKa.[4] |
| Solubility | Not available | Freely soluble in water and ethylene glycol, insoluble in diethyl ether. | Piperazine | The parent piperazine's solubility provides a baseline understanding. The larger organic substituent in the target compound will decrease aqueous solubility.[5] |
Experimental Protocol: Determination of Aqueous Solubility
The following protocol outlines a standard method for determining the aqueous solubility of a compound like (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone using the shake-flask method, a widely accepted standard.
Objective: To determine the equilibrium solubility of the target compound in water at a specified temperature.
Materials:
-
(4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone
-
Deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
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HPLC system with UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a known volume of deionized water in a sealed container. The excess solid should be clearly visible.
-
Place the container in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with a known volume of a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a validated HPLC-UV method.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the aqueous solubility of the compound at the specified temperature.
-
Caption: Workflow for aqueous solubility determination.
Synthesis and Characterization
Synthetic Pathway
The synthesis of (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone can be achieved through a nucleophilic acyl substitution reaction. This involves the reaction of 4-chloro-3-nitrobenzoyl chloride with piperazine. A base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.[1]
Caption: Synthetic route to the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone.
Materials:
-
4-Chloro-3-nitrobenzoyl chloride
-
Piperazine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Magnetic stirrer and stir bar
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Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve 4-chloro-3-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the piperazine solution over 30 minutes.[6]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization
The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the chloro-nitrophenyl ring and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns will be characteristic of the compound's structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the piperazine carbons.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O (ketone) stretching vibration (typically around 1630-1680 cm⁻¹), N-H stretching of the secondary amine in the piperazine ring, and C-N stretching, as well as bands associated with the aromatic ring and the nitro group.[9]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Analytical Methodologies
High-performance liquid chromatography (HPLC) with UV detection is a common and reliable method for the analysis of piperazine derivatives.[10]
Protocol: HPLC-UV Method Development
Objective: To develop a robust HPLC-UV method for the quantification of (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Method Development Steps:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is a good general-purpose column for a wide range of organic molecules.
-
Mobile Phase Selection:
-
A mixture of acetonitrile (or methanol) and water is a common mobile phase for reversed-phase chromatography.
-
The nitro and chloro substituents on the phenyl ring make the compound relatively nonpolar, so a higher proportion of the organic solvent will likely be needed for elution.
-
A buffer (e.g., phosphate or acetate) may be required to control the ionization of the piperazine moiety and ensure good peak shape. The pH should be chosen to be at least 2 units away from the pKa of the basic nitrogen on the piperazine ring.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer or the diode array detector of the HPLC. The nitro-aromatic system is expected to have strong UV absorbance.
-
Optimization:
-
Inject a standard solution of the compound and adjust the mobile phase composition to achieve a reasonable retention time (e.g., 3-10 minutes).
-
Optimize the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30 °C) to improve peak shape and resolution.
-
-
Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(4-chloro-3-nitrobenzoyl)piperazine | CymitQuimica [cymitquimica.com]
- 3. 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperazine CAS#: 1240564-68-4 [m.chemicalbook.com]
- 4. uregina.ca [uregina.ca]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. prepchem.com [prepchem.com]
- 7. scribd.com [scribd.com]
- 8. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. jocpr.com [jocpr.com]

